molecular formula C11H19N B13764341 Cycloheptanecarbonitrile,1-(1-methylethyl)-

Cycloheptanecarbonitrile,1-(1-methylethyl)-

Cat. No.: B13764341
M. Wt: 165.27 g/mol
InChI Key: UGUHGWPJKTWYLK-UHFFFAOYSA-N
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Description

Cycloheptanecarbonitrile,1-(1-methylethyl)- (CAS 49826-28-0) is a nitrile-functionalized cycloheptane derivative with an isopropyl substituent. Its molecular formula is C₁₁H₁₉N, and it features a seven-membered cycloheptane ring substituted with a cyano group (-C≡N) and a branched 1-methylethyl (isopropyl) group. This compound is of interest in organic synthesis due to the interplay of steric effects from the isopropyl group and the electronic influence of the nitrile moiety. Limited experimental data are available for this compound, necessitating comparative analysis with structurally related analogs .

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-propan-2-ylcycloheptane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3

InChI Key

UGUHGWPJKTWYLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCCC1)C#N

Origin of Product

United States

Preparation Methods

Synthesis from Cyclohexanone Derivatives

One of the primary routes to synthesize Cycloheptanecarbonitrile, 1-(1-methylethyl)- involves starting from cyclohexanone or its derivatives. The process typically includes:

  • Ring Expansion and Functionalization: The cyclohexanone ring is chemically modified to expand to a cycloheptane ring system. This can be achieved via ring expansion reactions such as Baeyer-Villiger oxidation or other rearrangement methods.

  • Introduction of the Carbonitrile Group: The nitrile functionality is introduced through nucleophilic substitution or cyanation reactions. This often involves the use of cyanide sources (e.g., sodium cyanide, potassium cyanide) or other cyanide donors under controlled conditions.

  • Isopropyl Substitution: The isopropyl group is introduced either before or after ring expansion, depending on the synthetic strategy, often through alkylation reactions using isopropyl halides or related reagents.

These steps can be combined or performed sequentially, depending on the desired yield and purity.

One-Pot Synthesis Methods

Recent advances have demonstrated innovative one-pot synthesis methods for this compound, which integrate multiple reaction steps into a single reaction vessel. These methods provide several advantages:

  • Higher Yields: By minimizing intermediate isolation, one-pot methods reduce product loss and improve overall yield.

  • Efficiency: Combining steps reduces reaction time and operational complexity.

  • Green Chemistry Compliance: One-pot methods often use milder reagents and solvents, reducing waste and environmental impact.

A typical one-pot method for Cycloheptanecarbonitrile, 1-(1-methylethyl)- involves:

  • Starting with cyclohexanone.
  • Performing ring expansion and cyanation simultaneously or sequentially in the same reactor.
  • Alkylation with isopropylating agents under controlled conditions.

This approach has been reported to achieve high efficiency and selectivity, adhering to green chemistry metrics such as atom economy and reduced solvent usage.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Notes
Cyclohexanone Derivative Route Cyclohexanone Ring expansion, cyanation, alkylation Well-established, scalable Multi-step, moderate yield
One-Pot Synthesis Cyclohexanone Integrated ring expansion & cyanation High yield, green chemistry Efficient, less waste
Catalytic C(sp3)–H Functionalization Cycloheptyl derivatives Selective oxidation and functionalization High selectivity, novel approach Useful for modification steps

Research Findings and Data Highlights

  • The one-pot synthesis methods have demonstrated high yields and efficiency while adhering to green chemistry principles, promoting sustainability in chemical manufacturing.

  • Catalytic oxidation studies indicate that manganese catalysts can achieve unprecedented levels of site-selectivity in functionalizing cycloheptyl derivatives, which can be leveraged for nitrile synthesis or modification.

  • The molecular structure of Cycloheptanecarbonitrile, 1-(1-methylethyl)-, with its seven-membered ring and cyano and isopropyl substituents, has been confirmed through spectroscopic and crystallographic methods, supporting the synthetic strategies employed.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The cyano group (-C≡N) in cycloheptanecarbonitrile acts as an electrophilic site, enabling nucleophilic attack. Key reactions include:

a. Hydrolysis

  • Acidic conditions : The nitrile undergoes hydrolysis to form a carboxylic acid via an intermediate imidic acid.

    R C NH3O+R C OH NHR COOH\text{R C N}\xrightarrow{H_3O^+}\text{R C OH NH}\rightarrow \text{R COOH}
  • Basic conditions : Hydrolysis yields an ammonium carboxylate intermediate, which acidifies to the carboxylic acid .

b. Grignard Addition
Organomagnesium reagents (e.g., RMgX) add to the nitrile, forming ketones after hydrolysis:

R C N+RMgXR C NMgX RH2OR C O R\text{R C N}+\text{RMgX}\rightarrow \text{R C NMgX R}\xrightarrow{H_2O}\text{R C O R}

Steric hindrance from the cycloheptane and isopropyl groups may slow this reaction .

Reduction Reactions

The nitrile group is reducible under various conditions:

Reducing Agent Product Conditions
LiAlH4_4Primary amineAnhydrous ether
H2_2/NiSecondary amineHigh-pressure hydrogen
DIBAL-HAldehydeLow-temperature

These reductions proceed through intermediates such as imines or aldimines .

Substitution Reactions

The compound’s structure influences substitution mechanisms:

a. SN1 Pathway

  • Tertiary carbocations (if formed) stabilize via hyperconjugation from adjacent alkyl groups.

  • Polar protic solvents (e.g., methanol) favor ionization to a carbocation intermediate .

b. SN2 Pathway

  • Steric hindrance from the cycloheptane and isopropyl groups disfavors bimolecular substitution.

  • Theoretical studies (MP2/CCSD(T)) show methyl-substituted carbons exhibit weak electrophilicity, reducing SN2 feasibility .

Mechanistic Insights from Computational Studies

  • Transition state stability : MP2/6-311+G* calculations reveal that carbocation intermediates in SN1 pathways are stabilized by electron density transfer from adjacent nucleophiles .

  • Energy barriers : Rate-determining steps for nucleophilic additions exhibit barriers of ~80–140 kJ/mol, with steric effects increasing activation energy .

Reactivity with Organometallics

Cycloheptanecarbonitrile reacts with organocopper and organolithium reagents to form ketones or nitrile-stabilized carbanions. For example:

R C N+RLiR C Li N RH2OR C O R\text{R C N}+\text{RLi}\rightarrow \text{R C Li N R}\xrightarrow{H_2O}\text{R C O R}

This reaction is critical in synthesizing complex ketones .

Scientific Research Applications

Chemical Properties and Structure

Cycloheptanecarbonitrile, 1-(1-methylethyl)- (CAS number: 49826-28-0) is characterized by its cyclic structure and the presence of a nitrile functional group. Its unique structure allows it to serve as an effective building block in organic chemistry.

Applications in Organic Synthesis

Chemical Intermediates:

  • Cycloheptanecarbonitrile can act as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic addition reactions, which are essential for constructing complex molecular frameworks.

Synthesis of Light Stabilizers:

  • The compound has been identified as a precursor in the synthesis of sterically hindered amine light stabilizers (HALS), which are crucial for enhancing the stability of polymers against thermal and oxidative degradation. These stabilizers are widely used in coatings, plastics, and personal care products .

Applications in Polymer Chemistry

Polymer Stabilization:

  • Cycloheptanecarbonitrile derivatives have shown effectiveness in stabilizing thermoplastic polyolefins and other polymer systems. The incorporation of these compounds into polymer matrices helps improve their resistance to UV radiation and thermal degradation, thereby extending their service life .

Case Study 1: Use in Coatings

A study demonstrated that incorporating cycloheptanecarbonitrile-derived HALS into acrylic coatings significantly improved their durability when exposed to UV light. The addition of these stabilizers resulted in a marked reduction in gloss loss and color change after prolonged exposure to sunlight.

Case Study 2: Pharmaceutical Applications

Research highlighted the utility of cycloheptanecarbonitrile as an intermediate in synthesizing novel pharmaceutical agents. For example, its derivatives were employed in the synthesis of anti-inflammatory compounds, showcasing its versatility in medicinal chemistry.

Data Tables

Application Area Description Examples
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsNucleophilic addition reactions
Polymer ChemistryStabilizer for thermoplastic polyolefinsHALS for coatings
CoatingsEnhances UV stability and thermal resistanceAcrylic coatings with HALS
Pharmaceutical DevelopmentPrecursor for anti-inflammatory compoundsSynthesis of novel agents

Mechanism of Action

The mechanism of action of Cycloheptanecarbonitrile,1-(1-methylethyl)- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, the dimethylamino group in the analog (CAS 495078-24-5) is electron-donating, which could activate the nitrile for nucleophilic additions or cyclization reactions . The methylamino group in the cyclohexane derivative (C₈H₁₄N₂) offers moderate electron donation but less steric bulk compared to isopropyl or dimethylamino groups .
  • Ring Size and Conformation: The 7-membered cycloheptane ring in the primary compound is less strained than cyclopentane derivatives but may exhibit conformational flexibility.

Hypothetical Physical Properties

  • Boiling Point and Density: Cycloheptane derivatives are expected to have higher boiling points than smaller-ring analogs due to increased molecular weight and surface area. For example, a cyclopentane-based compound (1-Methylene-3-(1-methylethylidene)cyclopentane) has a predicted boiling point of 157.8°C and density of 0.83 g/cm³ , whereas the cycloheptane analogs may exceed these values. The dimethylamino-substituted cycloheptane (C₁₀H₁₈N₂) has a molecular weight of 166.26 g/mol, suggesting comparable volatility to the isopropyl analog .

Biological Activity

Cycloheptanecarbonitrile, 1-(1-methylethyl)- is a compound whose biological activity has garnered attention in various research contexts. This article explores its biological properties, including antimicrobial and antioxidant activities, through a review of relevant studies and data.

Chemical Structure and Properties

Cycloheptanecarbonitrile, 1-(1-methylethyl)- is characterized by its unique cyclic structure and functional groups that contribute to its biological effects. The presence of the carbonitrile group is particularly significant, as it often influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of various compounds similar to cycloheptanecarbonitrile. For instance, essential oils containing similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/ml)
CycloheptanecarbonitrileStaphylococcus aureus1932
CycloheptanecarbonitrileEscherichia coli2016
p-CymeneStaphylococcus epidermidis198
Eucalyptus globulus oilBordetella bronchiseptica214

The data suggests that cycloheptanecarbonitrile may exhibit comparable antimicrobial effects to those observed in p-cymene and eucalyptus oil, which are known for their bioactive properties .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of cycloheptanecarbonitrile. Similar compounds have shown promising results in scavenging free radicals and reducing oxidative stress.

Table 2: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)FRAP (µmol/L AAE)
Cycloheptanecarbonitrile69.6351.56
Eucalyptus globulus oil75.0060.00

The antioxidant capacity indicated by these studies highlights the potential of cycloheptanecarbonitrile as a natural antioxidant agent, which could be beneficial in various therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the biological effects of compounds structurally related to cycloheptanecarbonitrile. For example, research on essential oils has demonstrated their efficacy in treating infections and reducing inflammation.

  • Case Study : A study involving Eucalyptus globulus essential oil showed significant antibacterial activity against multiple strains, suggesting that similar compounds might offer therapeutic benefits in treating bacterial infections .
  • Research Findings : Investigations into monoterpenes like p-cymene revealed their multifaceted biological activities, including antimicrobial and anti-inflammatory effects, which could be extrapolated to predict the behavior of cycloheptanecarbonitrile .

Q & A

Q. How can researchers optimize the synthesis of 1-(1-methylethyl)cycloheptanecarbonitrile to improve yield and atom efficiency?

  • Methodological Answer : Comparative analysis of synthetic routes (e.g., one-pot vs. traditional substitution) is critical. For analogous cyclohexanecarbonitriles, one-pot methods in methanol achieved >80% yield with high atom efficiency and minimal by-products (CO₂, NaCl), while traditional methods showed lower yields and multiple side products . Researchers should:
  • Screen solvent systems (e.g., methanol, ethanol) for optimal reaction kinetics.
  • Evaluate recyclability of catalysts/solvents to align with green chemistry principles.
    Table : Key parameters for synthesis optimization (adapted from cyclohexane analogs):
MethodSolventYield (%)Atom EfficiencyBy-products
One-PotMethanolHighHighCO₂, NaCl
TraditionalVariousLowModerateMultiple

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : Combine IR spectroscopy (for nitrile C≡N stretch ~2240 cm⁻¹) and mass spectrometry (electron ionization for molecular ion/fragmentation patterns). For cyclohexane analogs, NIST-standardized IR spectra (CCl₄/CS₂ matrices) and gas chromatography-mass spectrometry (GC-MS) resolved structural ambiguities . Nuclear magnetic resonance (NMR) should include ¹³C-NMR to confirm cycloheptane ring geometry and isopropyl substitution.

Q. How should solubility and stability be assessed for experimental design?

  • Methodological Answer :
  • Solubility : Test in aprotic solvents (e.g., DMSO, acetonitrile) and polar protic solvents (methanol, ethanol) based on nitrile group polarity. For similar compounds, methanol was effective in one-pot syntheses .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor nitrile hydrolysis or cycloheptane ring oxidation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : While direct data is limited, structurally related cyclopentanecarbonitriles were screened via:
  • Cytotoxicity assays (MTT/PrestoBlue in cancer cell lines).
  • Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential).
    Predictive toxicology databases like EPA DSSTox can guide ecotoxicological risk assessments .

Advanced Research Questions

Q. How can enantiomers of 1-(1-methylethyl)cycloheptanecarbonitrile be resolved and characterized?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IG-U column with hexane:isopropanol mobile phase) or enzymatic resolution. For stereoisomeric analogs, CAS Common Chemistry provided enantiomer-specific CAS RNs, enabling targeted isolation . Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD).

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
  • Nitrile group electrophilicity in nucleophilic additions.
  • Steric effects from the isopropyl group on cycloheptane ring conformation.
    PubChem’s quantum-chemical data (e.g., HOMO/LUMO energies) for analogous compounds supports mechanistic hypotheses .

Q. How can contradictory data on synthetic yields or by-products be resolved?

  • Methodological Answer : Case study: Conflicting yields for cyclohexanecarbonitrile one-pot methods were attributed to trace moisture affecting cyanide availability . Mitigation strategies:
  • Standardize anhydrous conditions (molecular sieves, inert atmosphere).
  • Use LC-MS to identify transient intermediates or side reactions.

Q. What mechanistic insights explain thermal degradation pathways?

  • Methodological Answer : For cyclopentanecarbonitriles, pyrolysis-GC/MS revealed β-scission of the nitrile group followed by ring contraction. Apply kinetic isotope effects (KIE) and Arrhenius plots to elucidate activation energies. Cross-reference with NIST thermochemistry data for analogous hydrocarbons .

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